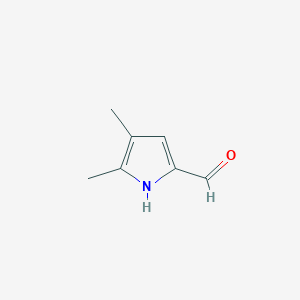
4,5-Dimethyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,5-Dimethyl-1H-pyrrole-2-carbaldehyde” is a chemical compound . It is a type of pyrrole, which is a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5-Dimethyl-1H-pyrrole-2-carbaldehyde” are not fully available. The molecular weight is 123.15 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Pyrrole Chalcone Derivatives : Pyrrole derivatives like ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) were synthesized using 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde, demonstrating potential for creating various heterocyclic compounds such as oxiranes, oxazoles, and pyridines (Singh, Rawat, & Sahu, 2014).
Chemophysical Properties
- Hydrogen-Bonding Patterns : Studies on the crystal and molecular structures of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde derivatives showed significant hydrogen bonding patterns, providing insights into their chemical interactions (Senge & Smith, 2005).
Polymerization and Catalysis
- Ring-Opening Polymerization Catalysis : Aluminum and zinc complexes supported by pyrrole-based ligands, derived from 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde, demonstrated effectiveness in catalyzing the ring-opening polymerization of ɛ-caprolactone (Qiao, Ma, & Wang, 2011).
Analytical Chemistry
- Amino Acid Analysis : 2,5-Dimethyl-1H-pyrrole-3,4-dicarbaldehyde, a related compound, was used as a precolumn derivatization reagent for HPLC analysis of amino acids, highlighting its utility in analytical chemistry (Gatti, Gioia, Leoni, & Andreani, 2010).
Pharmaceutical Chemistry
- Synthesis of Pharmaceutical Intermediates : Research into the synthesis of various fused β-carbolines, including pyrrolo[3,2-c]-β-carboline, utilized 1-methyl-β-carboline-3-carbaldehyde, structurally similar to 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde, illustrating its relevance in pharmaceutical chemistry (Condie & Bergman, 2004).
Material Science
- Non-Linear Optical Materials : Certain pyrrole derivatives like ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate (EDPADPC), derived from 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde, have been characterized for their potential as non-linear optical materials (Singh, Rawat, & Sahu, 2014).
Supramolecular Chemistry
- Single Molecule Magnets : 1-methyl-1H-pyrrole-2-carbaldehyde oxime, similar in structure to 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde, was used in synthesizing barrel-like {Mn(III)25} clusters exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).
Wirkmechanismus
Target of Action
The primary targets of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde are currently unknown. The compound belongs to the pyrrole family, which is known to have a wide range of biological activities . .
Mode of Action
It is known that pyrrole derivatives can interact with multiple receptors and have diverse biological activities . The exact interaction of 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrrole derivatives are known to have various biological activities, suggesting they may affect multiple pathways
Result of Action
Given the diverse biological activities of pyrrole derivatives , it is plausible that 4,5-Dimethyl-1H-pyrrole-2-carbaldehyde could have multiple effects at the molecular and cellular levels.
Safety and Hazards
Eigenschaften
IUPAC Name |
4,5-dimethyl-1H-pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-3-7(4-9)8-6(5)2/h3-4,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJGLQUCTCAPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1)C=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-1H-pyrrole-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

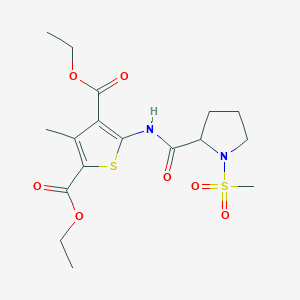
![3-(3,4-dimethoxyphenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2698610.png)
![2-(pyridin-4-ylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2698612.png)

![N-(benzo[d]thiazol-6-yl)-2-(methylthio)benzamide](/img/structure/B2698616.png)
![2-bromo-3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2698617.png)
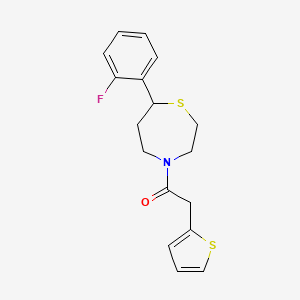
![N-(2,5-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2698620.png)
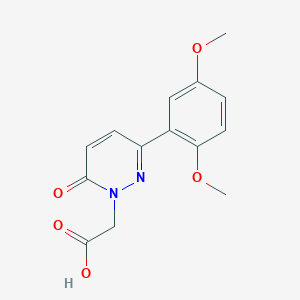
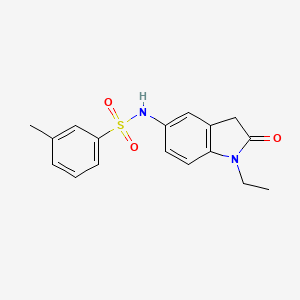


![1-[5-Chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]azepane](/img/structure/B2698626.png)
![1-(2-chloro-6-fluorobenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698631.png)